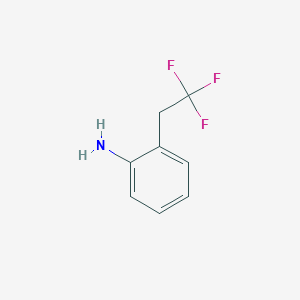

2-(2,2,2-Trifluoroethyl)aniline

Description

Significance of Organofluorine Compounds in Synthetic Chemistry

Organofluorine compounds have become indispensable in modern synthetic chemistry due to the unique properties conferred by the fluorine atom. The high electronegativity of fluorine and the strength of the carbon-fluorine bond often lead to enhanced thermal stability, increased lipophilicity, and improved metabolic stability in drug molecules. These attributes are critical in the design of new pharmaceuticals and agrochemicals with enhanced efficacy and desirable pharmacokinetic profiles. The strategic placement of fluorine can also influence the acidity or basicity of nearby functional groups and modulate the conformational preferences of a molecule, providing a powerful tool for fine-tuning molecular properties.

Overview of Trifluoroethylated Moiety Integration in Organic Molecules

The trifluoroethyl group (-CH2CF3) is a key pharmacophore in medicinal chemistry. Its incorporation into organic molecules can significantly impact their biological activity. For instance, the trifluoroethyl group can act as a lipophilic hydrogen bond donor, influencing interactions with biological targets. Furthermore, the strong electron-withdrawing nature of the trifluoromethyl group within the trifluoroethyl moiety can enhance the metabolic stability of adjacent functionalities by shielding them from enzymatic degradation. The synthesis of N-trifluoroethylated amines, for example, is a widely explored area in the development of new bioactive compounds. nih.gov

Contextualization of Trifluoroethylanilines within Aromatic Amine Chemistry

Aromatic amines are a cornerstone of the chemical industry, serving as precursors to a vast array of dyes, polymers, pharmaceuticals, and agrochemicals. nih.gov Trifluoroethylanilines, a subset of this important class, combine the versatile reactivity of the aniline (B41778) core with the beneficial properties of the trifluoroethyl group. This unique combination makes them valuable intermediates in the synthesis of complex, high-performance molecules. The presence of the trifluoroethyl group can modulate the nucleophilicity and reactivity of the aniline nitrogen and the aromatic ring, opening up new avenues for chemical transformations and the creation of novel molecular architectures.

Structure

3D Structure

Properties

IUPAC Name |

2-(2,2,2-trifluoroethyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8F3N/c9-8(10,11)5-6-3-1-2-4-7(6)12/h1-4H,5,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OESMBUMMTXSJRB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CC(F)(F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8F3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00612465 | |

| Record name | 2-(2,2,2-Trifluoroethyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00612465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57631-04-6 | |

| Record name | 2-(2,2,2-Trifluoroethyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00612465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(2,2,2-trifluoroethyl)aniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Trifluoroethylanilines

Preparation of C-(2,2,2-Trifluoroethyl)anilines

The synthesis of anilines with a trifluoroethyl group attached to the aromatic ring can be achieved through several distinct pathways.

Synthesis from Nitrophenylacetic Acidsthieme-connect.com

A straightforward, multigram-scale synthesis for the three isomers of C-(2,2,2-trifluoroethyl)aniline has been developed starting from readily available nitrophenylacetic acids. thieme-connect.com This two-step process provides a reliable route to these important building blocks. thieme-connect.com

The initial step involves the conversion of the carboxylic acid group of a nitrophenylacetic acid into a trifluoromethyl group. thieme-connect.com This transformation is accomplished by treating the starting material with sulfur tetrafluoride (SF₄). thieme-connect.com The reaction effectively converts the -CH₂COOH group into a -CH₂CF₃ group, yielding the corresponding (2,2,2-trifluoroethyl)nitrobenzene intermediate in good to high yields. thieme-connect.com For instance, the reaction of 2-nitrophenylacetic acid with sulfur tetrafluoride produces 1-nitro-2-(2,2,2-trifluoroethyl)benzene. thieme-connect.com

Table 1: Conversion of Nitrophenylacetic Acids to (Trifluoroethyl)nitrobenzenes

| Starting Material | Product | Yield |

|---|---|---|

| 2-Nitrophenylacetic acid | 1-Nitro-2-(2,2,2-trifluoroethyl)benzene | Good |

| 3-Nitrophenylacetic acid | 1-Nitro-3-(2,2,2-trifluoroethyl)benzene | High |

| 4-Nitrophenylacetic acid | 1-Nitro-4-(2,2,2-trifluoroethyl)benzene | High |

Data sourced from a multigram scale synthesis study. thieme-connect.com

The second and final step is the reduction of the nitro group on the (2,2,2-trifluoroethyl)nitrobenzene intermediates to an amino group. thieme-connect.com This is typically achieved through catalytic hydrogenation. thieme-connect.comwikipedia.orgmasterorganicchemistry.com A common method involves using a palladium-on-carbon (Pd/C) catalyst under a hydrogen atmosphere at room temperature and ambient pressure. thieme-connect.comcommonorganicchemistry.com This reduction is highly efficient, furnishing the target (2,2,2-trifluoroethyl)anilines in nearly quantitative yields. thieme-connect.com Other reagents that can be used for the reduction of aromatic nitro compounds include metals like iron, tin, or zinc in an acidic medium. masterorganicchemistry.comscispace.com

Table 2: Catalytic Hydrogenation of (Trifluoroethyl)nitrobenzenes

| Starting Material | Product | Catalyst | Yield |

|---|---|---|---|

| 1-Nitro-2-(2,2,2-trifluoroethyl)benzene | 2-(2,2,2-Trifluoroethyl)aniline | 10% Pd/C | ~Quantitative |

| 1-Nitro-3-(2,2,2-trifluoroethyl)benzene | 3-(2,2,2-Trifluoroethyl)aniline | 10% Pd/C | ~Quantitative |

| 1-Nitro-4-(2,2,2-trifluoroethyl)benzene | 4-(2,2,2-Trifluoroethyl)aniline | 10% Pd/C | ~Quantitative |

Data sourced from a multigram scale synthesis study. thieme-connect.com

Domino Trifluoromethylation/Cyclization Strategies for Related Scaffoldsrsc.orgacs.org

Domino reactions, where multiple bond-forming events occur in a single operation, provide an efficient route to complex molecules. chemrxiv.orgnih.govnih.gov In the context of fluorinated compounds, domino strategies have been employed to synthesize trifluoromethylated indole (B1671886) scaffolds, which are structurally related to anilines. One such method involves the reaction of 2-alkynylanilines with a fluoroform-derived copper-trifluoromethyl reagent (CuCF₃). rsc.orgacs.org This process follows a domino trifluoromethylation/cyclization pathway to construct the indole core while simultaneously installing the CF₃ group. rsc.orgacs.org This approach allows for the synthesis of various 2-(trifluoromethyl)indoles and 3-(trifluoromethyl)indoles from easily accessible starting materials. rsc.orgacs.org

Visible Light Photoredox Catalysis for Regioselective Trifluoroethylationnih.gov

Visible light photoredox catalysis has emerged as a powerful tool for forming carbon-carbon and carbon-heteroatom bonds under mild conditions. mdpi.comconicet.gov.arrsc.org This strategy has been successfully applied to the C-3 selective trifluoroethylation of imidazoheterocycles, such as imidazopyridines, using 1,1,1-trifluoro-2-iodoethane (B141898) as the trifluoroethyl radical source. nih.gov The reaction is fast, efficient, and demonstrates high regioselectivity and broad functional group tolerance. nih.gov While this specific example focuses on imidazoheterocycles, the underlying principles of generating a trifluoroethyl radical via photoredox catalysis and its subsequent reaction with an aromatic system are relevant to the synthesis of C-trifluoroethylated anilines. nih.govresearchgate.netrsc.org A general method for the ortho-C–H trifluoromethylation of aniline (B41778) derivatives has also been developed using a copper/photoredox dual catalytic system. acs.org

Preparation of N-(2,2,2-Trifluoroethyl)anilinesrsc.orgnih.govrsc.org

The synthesis of anilines bearing a trifluoroethyl group on the nitrogen atom, N-(2,2,2-trifluoroethyl)anilines, is typically achieved through N-alkylation reactions. One established method involves heating an aniline with 2,2,2-trifluoro-ethyl tosylate in the presence of a base like sodium carbonate. prepchem.com

A more recent development is the iron porphyrin-catalyzed N-trifluoroethylation of anilines using 2,2,2-trifluoroethylamine (B1214592) hydrochloride as the fluorine source. rsc.orgnih.govrsc.org This one-pot reaction proceeds through a cascade of diazotization and N-trifluoroethylation. rsc.orgnih.govrsc.org The method is applicable to both primary and secondary anilines, tolerates a range of functional groups, and proceeds in an aqueous solution, offering a useful protocol for preparing N-trifluoroethylated amines. rsc.orgnih.govrsc.org For example, this method was used to synthesize 2-methyl-N-(2,2,2-trifluoroethyl) aniline with an 83% yield. rsc.org

Direct N-Trifluoroethylation of Anilines

Direct N-trifluoroethylation involves the formation of a bond between the nitrogen atom of aniline and a trifluoroethyl group from a suitable reagent.

One of the most straightforward methods for the synthesis of N-trifluoroethylated anilines is the reaction of anilines with 2,2,2-trifluoroethyl halides or other similar trifluoroethylating agents. For instance, N-ethyl-N-(2,2,2-trifluoro-ethyl)-aniline can be synthesized by heating N-ethylaniline with 2,2,2-trifluoro-ethyl tosylate in the presence of a base like sodium carbonate.

Another approach involves the use of trifluoroethyl iodide. While specific examples for the direct N-trifluoroethylation of 2-aniline are not extensively detailed in the provided results, the general principle of nucleophilic substitution would apply, where the aniline nitrogen attacks the electrophilic carbon of the trifluoroethyl halide.

The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, is a powerful tool for the formation of C-N bonds. This methodology can be applied to the synthesis of trifluoroethylanilines by coupling an aryl halide with 2,2,2-trifluoroethylamine. The reaction typically employs a palladium catalyst, a phosphine (B1218219) ligand, and a base. The choice of ligand is crucial for the reaction's efficiency and can include bulky, electron-rich phosphines like XPhos, SPhos, and BrettPhos. These ligands help to stabilize the palladium catalyst and facilitate the key steps of the catalytic cycle: oxidative addition, ligand exchange, and reductive elimination. While the general mechanism is well-established, specific conditions for the coupling of various aryl halides with 2,2,2-trifluoroethylamine would be optimized based on the substrate. Copper-catalyzed N-arylation of fluoroalkylamines with aryl boronic acids has also been reported as an alternative to palladium-catalyzed methods. researchgate.net

A variety of trifluoroethylated reagents can be employed for the N-trifluoroethylation of anilines. These include trifluoroethyl chloride and, more recently, hypervalent iodine reagents. wikipedia.org Hypervalent iodine reagents, such as Togni's and Umemoto's reagents, are known as electrophilic trifluoromethylating agents. wikipedia.orgrsc.org While often used for C-H trifluoromethylation, they can also react with nucleophiles like anilines. wikipedia.orgrsc.org The reaction of anilines with these reagents can lead to the formation of N-trifluoromethylated products. louisville.edunih.gov For example, a new Umemoto reagent, S-(trifluoromethyl)-2,8-bis(trifluoromethoxy)dibenzothiophenium triflate, has been shown to be more reactive than previous versions and effectively trifluoromethylates aniline. nih.gov

Fluoroalcohols have also been identified as potential sources for the trifluoroethyl group, although the direct N-trifluoroethylation of anilines using fluoroalcohols is a less common approach compared to the use of halides or hypervalent iodine reagents. wikipedia.orgresearchgate.net

Catalytic N-Trifluoroethylation Approaches

Catalytic methods offer an efficient and often more versatile route to N-trifluoroethylated anilines, operating under milder conditions and with broader substrate scopes.

A notable advancement in the synthesis of N-trifluoroethylated anilines is the use of an iron porphyrin catalyst. nih.govnih.govrsc.org This method utilizes 2,2,2-trifluoroethylamine hydrochloride as the trifluoroethyl source in a one-pot reaction that proceeds through a cascade of diazotization and N-trifluoroethylation. nih.govrsc.org The reaction is performed in an aqueous solution under an air atmosphere, making it a relatively green and practical protocol. nih.govrsc.org

The proposed mechanism involves the in-situ formation of trifluorodiazoethane (CF3CHN2) from 2,2,2-trifluoroethylamine hydrochloride and sodium nitrite (B80452). nih.gov The iron porphyrin catalyst then reacts with the trifluorodiazoethane to form an iron-carbene intermediate. This intermediate is subsequently attacked by the aniline to generate the N-trifluoroethylated product and regenerate the active catalyst. nih.gov

The reaction demonstrates good tolerance to a range of functional groups on the aniline ring, for both primary and secondary anilines. nih.govrsc.org

Table 1: Iron Porphyrin-Catalyzed N-Trifluoroethylation of Various Anilines

| Aniline Substrate | Product | Yield (%) |

|---|---|---|

| Aniline | N-(2,2,2-Trifluoroethyl)aniline | 85 |

| 4-Methylaniline | 4-Methyl-N-(2,2,2-trifluoroethyl)aniline | 93 |

| 4-Methoxyaniline | 4-Methoxy-N-(2,2,2-trifluoroethyl)aniline | 91 |

| 4-Chloroaniline | 4-Chloro-N-(2,2,2-trifluoroethyl)aniline | 75 |

| 4-Bromoaniline | 4-Bromo-N-(2,2,2-trifluoroethyl)aniline | 72 |

| 4-Nitroaniline | 4-Nitro-N-(2,2,2-trifluoroethyl)aniline | 45 |

| N-Methylaniline | N-Methyl-N-(2,2,2-trifluoroethyl)aniline | 75 |

| 4-Methoxy-N-methylaniline | 4-Methoxy-N-methyl-N-(2,2,2-trifluoroethyl)aniline | 72 |

Data sourced from a study on iron porphyrin-catalyzed N-trifluoroethylation. nih.gov

The use of trifluorodiazoethane (CF3CHN2) as a trifluoroethylating agent has been explored with various transition metal catalysts. An early example is the Ag(I) complex-catalyzed N-H insertion of CF3CHN2 into anilines. nih.govresearchgate.net This reaction yields trifluoroethyl-substituted primary amines. nih.govresearchgate.net Similar to the iron-porphyrin system, this method relies on the generation of a metal-carbene intermediate which then reacts with the aniline. The specific Ag(I) salt and reaction conditions, such as solvent and temperature, are critical for achieving high yields and selectivity.

Cu(I) Catalyst Extension of CF3CHN2 Insertion into Heteroatom-H Bonds

The insertion of carbenes into heteroatom-hydrogen (X-H) bonds is a powerful tool for forming carbon-heteroatom bonds. The use of trifluorodiazoethane (CF3CHN2), generated from 2,2,2-trifluoroethylamine hydrochloride, serves as a key reagent for introducing the trifluoroethyl group. nih.gov Early work in this area demonstrated that silver(I) complexes could effectively catalyze the N-H insertion into anilines to yield trifluoroethyl-substituted primary amines. nih.gov

Subsequent research has explored the viability of other metal catalysts for this transformation. In studies involving metalloporphyrin complexes, an iron–porphyrin complex, tetraphenylporphyrinatoiron(III) chloride [Fe(TPP)Cl], was found to be highly effective for the N-trifluoroethylation of anilines. nih.gov The investigation was extended to other metalloporphyrins to compare their catalytic activity. While catalysts like MnTPPCl and CoTPP gave only trace amounts of the product, the corresponding copper complex, CuTPPCl, also showed minimal efficacy under the tested conditions. nih.gov For instance, in the N-trifluoroethylation of o-methyl aniline, Fe(TPP)Cl provided the product in 78% yield, whereas the copper-based catalyst was largely ineffective. nih.gov This suggests that while copper catalysts are prominent in many cross-coupling reactions, their effectiveness in this specific CF3CHN2 insertion reaction is highly dependent on the ligand environment and reaction conditions. wikipedia.orgresearchgate.net

Table 1: Comparison of Metalloporphyrin Catalysts in N-Trifluoroethylation of o-Methyl Aniline This table is generated based on data from a study on iron porphyrin-catalyzed N-trifluoroethylation. nih.gov```html

| Catalyst | Yield of 2-methyl-N-(2,2,2-trifluoroethyl) aniline |

|---|---|

| Fe(TPP)Cl | 78% |

| FeTPP(NO) | 83% |

| MnTPPCl | Trace |

| CuTPPCl | Trace |

| CoTPP | Trace |

Synthesis from N-Aryl N,O-Acetals

N-Aryl N,O-acetals are versatile intermediates in organic synthesis. These compounds, which can be prepared from the reaction of N-aryl amides with acetals in the presence of a catalyst like trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf), serve as precursors for a variety of functionalized aniline derivatives. richmond.eduThe reactivity of the N,O-acetal moiety allows for its transformation through reactions with various nucleophiles.

The core reactivity of N,O-acetals involves their activation by a Lewis acid, which facilitates the departure of the alkoxy group and the formation of an N-acyliminium ion intermediate. This electrophilic species is then susceptible to attack by a range of heteroatom nucleophiles. For instance, reacting an N-Aryl N,O-acetal with alcohols (R-OH), thiols (R-SH), or secondary amines (R2NH) would lead to the substitution of the alkoxy group, yielding new N-aryl compounds with appended ether, thioether, or amino functionalities, respectively. This pathway offers a modular approach to introduce diverse functional groups onto the aniline scaffold.

Carbon-carbon bond formation can be achieved by reacting N-Aryl N,O-acetals with carbon-based nucleophiles such as enolates. A powerful strategy involves the in-situ generation of a lithium enolate from a ketone or ester using a strong base like lithium diisopropylamide (LDA). The subsequent addition of a Lewis acid-activated N-Aryl N,O-acetal to this enolate would result in the formation of a new C-C bond at the α-position to the nitrogen atom. This method is analogous to the well-established reactions of acetals with silyl (B83357) ketene (B1206846) imines, which yield β-methoxynitriles. richmond.eduThis approach provides a route to more complex aniline derivatives by extending the carbon skeleton.

Highly complex molecular scaffolds can be assembled efficiently through one-pot multi-reaction sequences. A hypothetical, yet synthetically plausible, one-pot conversion could transform an N-Aryl N,O-acetal into a trifluoromethylated imidazole (B134444) derivative. This process would likely involve several successive steps within a single reaction vessel.

First, the reaction would commence with the nucleophilic addition of an aryl magnesium halide (a Grignard reagent) to the N-Aryl N,O-acetal. This would form a new carbon-aryl bond. Following this, the introduction of a trifluoromethylating agent and a suitable nitrogen source (such as an azide (B81097) or ammonia (B1221849) equivalent) could trigger a cascade of reactions, including cyclization and aromatization, to form the final trifluoromethylated imidazole ring system. Such one-pot procedures, which combine multiple synthetic operations without isolating intermediates, are highly valued for their efficiency and are conceptually similar to reported syntheses of other trifluoromethylated heterocycles like pyrazoles and imidazoles. nih.govnih.govThe use of "turbo" Grignard reagents (like iPrMgCl·LiCl) is known to facilitate such sequential reactions, including additions to trifluoroacetyl compounds.

researchgate.netscribd.com

Green Chemistry Approaches in Trifluoroethylaniline Synthesis

Green chemistry principles encourage the development of chemical processes that are environmentally benign, reducing waste and energy consumption. nih.govThese approaches are increasingly vital in modern pharmaceutical and chemical synthesis.

mdpi.com

Microwave-Assisted Synthetic Protocols

Microwave-assisted synthesis has emerged as a significant green chemistry tool, offering a powerful alternative to conventional heating methods. mdpi.comajrconline.orgBy using microwave irradiation, chemical reactions can be accelerated dramatically, often reducing reaction times from hours to mere minutes. nih.govThis rapid and uniform heating often leads to higher product yields, improved purity, and the formation of fewer by-products.

ajrconline.orgnih.gov

This technology is highly applicable to the synthesis of aniline derivatives. For example, in the synthesis of 2-anilinopyrimidines via nucleophilic substitution of a chloropyrimidine with various anilines, microwave irradiation in ethanol (B145695) provided the desired products in high yields within minutes. nih.govrsc.orgThis stands in stark contrast to conventional heating methods, which required significantly longer reaction times to achieve comparable results. nih.govThe adoption of microwave-assisted protocols represents a key strategy for developing more sustainable and efficient routes to this compound and related compounds.

mdpi.comTable 2: Comparison of Microwave-Assisted vs. Conventional Synthesis for 2-anilinopyrimidine Derivatives

This table is generated based on data from a study on the synthesis of 2-anilinopyrimidines and illustrates the typical advantages of microwave heating.

nih.gov```html

Aniline Derivative Method Time Yield Aniline Microwave (150 °C) 30 min 98% Conventional (Reflux) 24 h 98% 4-Fluoroaniline Microwave (150 °C) 30 min 96% Conventional (Reflux) 24 h 95% 4-Chloroaniline Microwave (150 °C) 30 min 90% Conventional (Reflux) 48 h 88%

Aqueous Reaction Media Utilization

The use of water as a solvent in chemical synthesis is highly desirable due to its low cost, non-flammability, and environmental benefits. In the synthesis of trifluoromethylanilines, aqueous systems have been successfully employed. For instance, 2-trifluoromethylaniline can be produced in high yields through the catalytic reduction and dechlorination of 2-trifluoromethyl-4-chloronitrobenzene. google.com This one-step reaction is carried out in a polar reaction medium, with one specific example utilizing a solution of sodium formate (B1220265) in water. google.com The process employs a palladium-carbon catalyst to facilitate the reaction, demonstrating the feasibility of aqueous media for producing key trifluoroethylaniline precursors. google.com Furthermore, in the realm of photoredox catalysis, the role of water has been noted in the perfluoroalkylation of anilines, although the precise mechanism is still under investigation. researchgate.net

Transition-Metal-Free Synthetic Strategies

To circumvent the costs, toxicity, and challenges associated with removing residual transition metals from final products, significant research has been dedicated to developing transition-metal-free synthetic routes. rsc.org One notable method involves a cascade reaction for the synthesis of meta-bromo- and meta-trifluoromethylanilines starting from substituted cyclopentanones. researchgate.netnih.gov This approach, which utilizes primary, secondary, or aromatic amines, proceeds with acceptable to high yields (20–81%) and allows for the creation of aniline substitution patterns that are otherwise difficult to access. researchgate.netnih.gov

Photocatalysis also offers a powerful platform for transition-metal-free reactions. A room- or solar-light-initiated radical homolytic aromatic substitution (HAS) reaction of aniline derivatives has been developed using inexpensive Rose Bengal as an organophotocatalyst. researchgate.net This method employs perfluoroalkyl halides as the fluoroalkyl source in the presence of cesium carbonate, yielding perfluoroalkyl-substituted anilines in good to excellent yields, even at a larger scale. researchgate.net Similarly, metal-free multi-component reactions have been devised for synthesizing complex heterocycles like 3-trifluoromethyl-1,2,4-triazoles, highlighting the broad applicability of these strategies. nih.gov

Sustainable Catalyst Systems (e.g., DIPEA)

The pursuit of sustainable chemistry involves not only benign solvents but also the use of efficient and reusable catalyst systems. N,N-Diisopropylethylamine (DIPEA), a sterically hindered organic base, exemplifies a sustainable reagent in this context. wikipedia.org While traditionally used as a proton scavenger due to its good basicity but poor nucleophilicity, DIPEA has found new roles in modern synthesis. wikipedia.org In visible-light photocatalysis, DIPEA can act as a reductant, engaging in a single electron transfer (SET) process with an excited photocatalyst to generate nitrogen-centered radicals. nih.gov This capability allows it to facilitate reactions such as the construction of difluoroalkylated diarylmethane compounds. nih.gov Its low water solubility simplifies recovery in industrial processes, further enhancing its sustainability profile. wikipedia.org DIPEA is also employed as a base in various transition-metal-catalyzed cross-coupling reactions, such as Heck and Sonogashira couplings, showcasing its versatility. wikipedia.org

| Reagent/Catalyst | Role | Reaction Type | Sustainability Aspect |

| DIPEA | Hindered Base / Proton Scavenger | Amide Coupling, Swern Oxidation | Poor nucleophilicity prevents side reactions. wikipedia.org |

| DIPEA | Reductant / Electron Donor | Visible-Light Photocatalysis | Generates radicals via Single Electron Transfer (SET). nih.gov |

| DIPEA | Base | Heck & Sonogashira Couplings | Facilitates key cross-coupling reactions. wikipedia.org |

| Rose Bengal | Organophotocatalyst | Perfluoroalkylation of Anilines | Inexpensive, metal-free catalyst for radical reactions. researchgate.net |

Photoredox Catalysis for Fluoroalkylation

Visible-light photoredox catalysis has emerged as a powerful and environmentally benign strategy for the direct C-H functionalization of anilines with fluoroalkyl groups. conicet.gov.ar This approach offers several advantages over traditional methods, including mild reaction conditions and the absence of chemical radical initiators. conicet.gov.ar A variety of photocatalysts, such as iridium and ruthenium complexes, as well as organic dyes like Rose Bengal, can be employed. conicet.gov.arnih.gov

These reactions typically involve the generation of a fluoroalkyl radical from a suitable precursor, such as Togni's reagent or perfluoroalkyl iodides, upon interaction with the excited photocatalyst. nih.govmdpi.com The electrophilic fluoroalkyl radical then reacts with the electron-rich aniline derivative. nih.gov For instance, the trifluoromethylation of free aniline derivatives has been achieved using Togni's reagent with an iridium photocatalyst under blue LED irradiation. conicet.gov.ar Another method uses Rose Bengal as the photocatalyst to react aniline derivatives with perfluoroalkyl iodides. researchgate.net These photocatalytic methods show good functional group tolerance and can provide perfluoroalkylated products with high efficiency and regioselectivity. conicet.gov.ar

| Photocatalyst | Fluoroalkyl Source | Conditions | Key Feature |

| Ir(ppy)₃ | Togni's Reagent | Blue LED, DMF | First visible-light radical trifluoromethylation of free anilines. mdpi.com |

| Rose Bengal | Perfluoroalkyl Iodides | Compact Fluorescent Lamp, MeCN, Cs₂CO₃ | Transition-metal-free organophotocatalysis. researchgate.net |

| fac-Ir(ppy)₃ | Perfluoroalkyl Iodides | Blue Light, DCM, K₂CO₃ | Efficient perfluoroalkylation with low catalyst loading (0.1%). mdpi.com |

Stereoselective Synthesis of Trifluoroethylaniline Analogues and Derivatives

Creating chiral centers with high stereoselectivity is a paramount challenge in modern organic synthesis, particularly when incorporating fluorine atoms. Advanced catalytic methods have been developed to produce optically pure trifluoroethylaniline analogues and related heterocyclic structures.

Organocatalytic Cascade Reactions for Chiral Fluoroalkyl-Containing Spirooxindole γ-Lactams

Organocatalysis provides a powerful tool for constructing complex chiral molecules. A notable application is the synthesis of chiral fluoroalkyl-containing 3,2′-spirooxindole γ-lactams. rsc.org In a highly stereoselective process, newly designed 3-((2,2,2-trifluoroethyl)amino)indolin-2-ones undergo a secondary amine-catalyzed Michael/hemiaminalization cascade reaction with α,β-unsaturated aldehydes. rsc.org Subsequent oxidation yields the desired spirooxindole γ-lactams with high yields (up to 86%), excellent enantioselectivities (up to 99% ee), and diastereoselectivities (up to >95:5 dr). rsc.org This methodology demonstrates the power of cascade reactions to rapidly build molecular complexity from relatively simple starting materials, installing multiple stereocenters in a single, controlled sequence. rsc.orgrsc.org

Copper-Catalyzed Stereoselective Synthesis of Trifluoromethyl-Substituted Heterocycles

Copper catalysis has proven highly effective for the stereoselective introduction of trifluoromethyl groups into a variety of molecular scaffolds. One strategy involves the copper-catalyzed stereospecific trifluoromethylation of optically active secondary propargyl sulfonates. nih.gov This reaction proceeds with high regioselectivity and stereoselectivity, providing access to enantiomerically enriched fluoroalkylated alkynes, which are versatile precursors for chiral fluoroalkylated compounds. nih.gov

Copper catalysis is also instrumental in the synthesis of trifluoromethyl-substituted heterocycles. For example, a copper-catalyzed cycloaddition of 2-bromo-3,3,3-trifluoropropene with N-arylsydnones produces 4-trifluoromethyl pyrazoles with excellent regioselectivity. nih.gov In another novel reaction, the direct assembly of trifluoromethyl-substituted 2H-azirines is achieved through a copper-catalyzed difunctionalization of alkynes. rsc.org Furthermore, a dual copper- and photoredox-catalyzed cascade reaction can transform terminal alkynes into trifluoromethylated divinyl sulfones, which are valuable synthetic intermediates. acs.orgresearchgate.net These methods highlight the utility of copper in facilitating challenging trifluoromethylation reactions under mild conditions to create structurally diverse and valuable heterocyclic compounds. nih.govnih.govrsc.org

| Catalysis Type | Substrates | Product Class | Key Feature |

| Organocatalysis | 3-((2,2,2-trifluoroethyl)amino)indolin-2-one + α,β-unsaturated aldehyde | Chiral Spirooxindole γ-Lactams | High stereoselectivity (up to 99% ee, >95:5 dr). rsc.org |

| Copper-Catalysis | Optically Active Secondary Propargyl Sulfonates | Chiral Fluoroalkylated Alkynes | Stereospecific propargylic trifluoromethylation. nih.gov |

| Copper-Catalysis | N-arylsydnones + 2-bromo-3,3,3-trifluoropropene | 4-Trifluoromethyl Pyrazoles | Excellent regioselectivity under mild conditions. nih.gov |

| Copper-Catalysis | Alkynes + Trifluoromethylating Agent | Trifluoromethyl-substituted 2H-Azirines | Direct assembly from readily available materials. rsc.org |

| Cu/Photoredox | Terminal Alkynes + Sulfonyl Chlorides | Trifluoromethylated Divinyl Sulfones | Cascade reaction with high regio- and stereoselectivity. acs.orgresearchgate.net |

Palladium(II)-Catalyzed Enantioselective Synthesis of α-(Trifluoromethyl)arylmethylamines

A significant advancement in the synthesis of chiral α-(trifluoromethyl)arylmethylamines involves the palladium(II)-catalyzed enantioselective 1,2-addition of arylboroxines to trifluoromethylacetaldimines. acs.orgacs.org These imines are typically generated in situ from their more stable N,O-acetal precursors. acs.orgnih.gov This method is noted for its operational simplicity, as it does not require the rigorous exclusion of air and moisture. acs.orgnih.gov

The initial successful protocol utilized a catalytic system composed of palladium(II) acetate (B1210297) (Pd(OAc)₂) and a pyridine-oxazolidine (PyOX) ligand, specifically (S)-t-Bu-PyOX. acs.orgacs.org This system proved highly effective for the reaction of electron-neutral and electron-rich arylboroxines with the trifluoromethyl imine, affording a range of α-(trifluoromethyl)arylmethylamines in good yields and with high enantioselectivity, often exceeding 92% enantiomeric excess (ee). acs.orgnih.gov

However, this initial system was less effective for electron-poor and ortho-substituted arylboroxines. acs.org To overcome this limitation, the catalytic system was modified. It was discovered that changing the palladium source and incorporating an ammonium (B1175870) or silver salt as an additive was crucial for promoting the reaction with these more challenging substrates. acs.org A combination of a Pd(PyOx)Cl₂ catalyst with silver tetrafluoroborate (B81430) (AgBF₄) was identified as the most versatile system, enabling the synthesis of a broader scope of 34 different α-(trifluoromethyl)arylmethylamines with yields ranging from 57–91% and generally high enantioselectivity. acs.org

Table 1: Palladium(II)-Catalyzed Enantioselective Synthesis of α-(Trifluoromethyl)arylmethylamines

| Arylboroxine | Catalyst System | Product | Yield (%) | ee (%) | Reference |

|---|---|---|---|---|---|

| Phenylboroxine | Pd(OAc)₂, (S)-t-Bu-PyOX | N-Benzyl-1-phenyl-2,2,2-trifluoroethanamine | 91 | 97 | acs.org |

| (4-Methoxyphenyl)boroxine | Pd(OAc)₂, (S)-t-Bu-PyOX | N-Benzyl-1-(4-methoxyphenyl)-2,2,2-trifluoroethanamine | 88 | 96 | acs.org |

| (4-Fluorophenyl)boroxine | Pd(PyOx)Cl₂, AgBF₄ | N-Benzyl-1-(4-fluorophenyl)-2,2,2-trifluoroethanamine | 81 | 96 | acs.org |

| (4-(Trifluoromethyl)phenyl)boroxine | Pd(PyOx)Cl₂, AgBF₄ | N-Benzyl-1-(4-(trifluoromethyl)phenyl)-2,2,2-trifluoroethanamine | 68 | 94 | acs.org |

| (2-Methylphenyl)boroxine | Pd(PyOx)Cl₂, AgBF₄ | N-Benzyl-1-(o-tolyl)-2,2,2-trifluoroethanamine | 75 | 95 | acs.org |

Chiral Auxiliary-Mediated Asymmetric Fluorine-Containing Amine Synthesis

The use of chiral auxiliaries represents a classical and powerful strategy for controlling stereochemistry in asymmetric synthesis. wikipedia.org In this approach, a chiral molecule (the auxiliary) is temporarily attached to a substrate to direct the stereochemical outcome of a subsequent reaction. After the desired transformation, the auxiliary is cleaved and can often be recovered for reuse. wikipedia.org This methodology has been effectively applied to the synthesis of fluorine-containing amines.

One prominent example involves the use of a chiral sulfinyl group as the auxiliary. capes.gov.bracs.org Specifically, N-perfluorobutanesulfinyl imines have been employed as electrophiles in the rhodium(III)-catalyzed C–H functionalization for the synthesis of α-branched amines. acs.org This reaction constitutes the first reported asymmetric intermolecular addition of non-acidic C–H bonds to imines. acs.org The N-perfluorobutanesulfinyl group is critical, serving both to activate the imine for the C-H addition and to provide outstanding diastereoselectivity, typically greater than 98:2 dr. acs.org

The catalytic system often involves a cationic Rh(III) complex prepared from [Cp*RhCl₂]₂ and a silver salt like AgB(C₆F₅)₄. acs.org The reaction tolerates a variety of functional groups on the aromatic imine, including methoxy, chloro, nitro, trifluoromethyl, and ester groups. acs.org Following the C-H activation and addition, the perfluorobutanesulfinyl auxiliary can be straightforwardly removed under acidic conditions (e.g., with HCl), yielding the highly enantiomerically enriched amine hydrochloride with no loss of stereochemical purity. acs.org This strategy provides a robust route to chiral amines that are otherwise challenging to synthesize. nih.gov

Table 2: Rh(III)-Catalyzed Asymmetric Synthesis of Branched Amines Using a Chiral Sulfinyl Auxiliary

| Aromatic C-H Source | N-Sulfinyl Imine | Product | Yield (%) | dr | Reference |

|---|---|---|---|---|---|

| N-phenylpyrrolidine-2-carboxamide | (S,E)-N-benzylidene-2-methylpropane-2-sulfinamide | Amide-directed C-H functionalization product | 79 | >98:2 | acs.org |

| N-(p-methoxyphenyl)pyrrolidine-2-carboxamide | (S,E)-N-benzylidene-2-methylpropane-2-sulfinamide | Product with p-methoxy substituent | 85 | >98:2 | acs.org |

| N-phenylpyrrolidine-2-carboxamide | (S,E)-N-(4-chlorobenzylidene)-2-methylpropane-2-sulfinamide | Product from chloro-substituted imine | 72 | >98:2 | acs.org |

| N-phenylpyrrolidine-2-carboxamide | (S,E)-N-(4-(trifluoromethyl)benzylidene)-2-methylpropane-2-sulfinamide | Product from trifluoromethyl-substituted imine | 65 | >98:2 | acs.org |

| N-phenylpyrrolidine-2-carboxamide | (S,E)-N-(4-nitrobenzylidene)-2-methylpropane-2-sulfinamide | Product from nitro-substituted imine | 74 | >98:2 | acs.org |

Reactivity Profiles and Mechanistic Investigations of Trifluoroethylanilines

Electrophilic and Nucleophilic Reactions

Influence of the Trifluoroethyl Moiety on Aromatic Ring Electronic Properties

The 2-(2,2,2-trifluoroethyl) group, positioned ortho to the amine, significantly influences the electronic characteristics of the aniline (B41778) ring. The trifluoromethyl (-CF3) component of this moiety is a potent electron-withdrawing group, primarily through a strong inductive effect. nih.gov This effect deactivates the aromatic ring, making it less susceptible to electrophilic aromatic substitution compared to unsubstituted aniline. Phenol, a related compound, is highly reactive towards electrophilic aromatic substitution due to the donation of pi electron density from the oxygen atom into the ring. wikipedia.org In contrast, the electron-withdrawing nature of the trifluoroethyl group in 2-(2,2,2-trifluoroethyl)aniline reduces the electron density of the aromatic system.

This deactivating influence is critical in directing the outcomes of various reactions. For instance, in reactions involving electrophilic attack on the aromatic ring, the presence of the trifluoroethyl group would be expected to slow down the reaction rate and influence the regioselectivity of the substitution, favoring positions less deactivated by the electron-withdrawing effect. The introduction of fluorine-containing groups is a common strategy in medicinal and agricultural chemistry to alter the chemical and physical properties of molecules, such as metabolic stability and lipophilicity. nih.gov

Reactivity of the Amine Functionality

The amine functionality of this compound exhibits modified reactivity due to the electronic influence of the adjacent trifluoroethyl group. Generally, amines are nucleophilic because the nitrogen atom possesses a lone pair of electrons. libretexts.org However, the strong electron-withdrawing nature of the trifluoroethyl group diminishes the electron density on the nitrogen atom. This reduction in electron density decreases the basicity and nucleophilicity of the amine compared to unsubstituted aniline. libretexts.orgmasterorganicchemistry.com For example, the trifluoro group in 2,2,2-trifluoroethylamine (B1214592) has been shown to reduce the nucleophilicity by a factor of about 100,000. masterorganicchemistry.com

Despite this reduced reactivity, the amine group still participates in characteristic reactions such as N-alkylation and acylation. Research has demonstrated the successful N-trifluoroethylation of various anilines using 2,2,2-trifluoroethylamine hydrochloride as the fluorine source, catalyzed by iron porphyrin complexes. nih.govrsc.orgrsc.org These reactions can proceed in good yields, indicating that while the nucleophilicity is dampened, it is sufficient for synthetic transformations under appropriate catalytic conditions. rsc.org The reaction conditions, such as the choice of catalyst and solvent, play a crucial role in overcoming the reduced reactivity of the amine. For example, a combination of trifluoroacetic acid and 2,2,2-trifluoroethanol (B45653) has been found to be effective for promoting SNAr reactions between anilines and heterocycles. nih.gov

The table below illustrates the yields of N-trifluoroethylation for a selection of substituted anilines, demonstrating the viability of reactions at the amine functionality.

| Aniline Derivative | Product | Yield (%) |

| o-methyl aniline | 2-methyl-N-(2,2,2-trifluoroethyl) aniline | 78 |

| Aniline | N-(2,2,2-trifluoroethyl)aniline | 93 |

| 4-Fluoroaniline | 4-Fluoro-N-(2,2,2-trifluoroethyl)aniline | 85 |

| 4-Chloroaniline | 4-Chloro-N-(2,2,2-trifluoroethyl)aniline | 82 |

| 4-Bromoaniline | 4-Bromo-N-(2,2,2-trifluoroethyl)aniline | 75 |

| 4-Nitroaniline | 4-Nitro-N-(2,2,2-trifluoroethyl)aniline | 45 |

Data sourced from studies on iron porphyrin-catalyzed N-trifluoroethylation reactions. rsc.org

Carbon-Fluorine Bond Activation Studies

Selective C-F Bond Activation in Fluorinated Compounds

The activation of carbon-fluorine (C-F) bonds is a significant challenge in organic chemistry due to the high bond dissociation energy of the C-F bond, the strongest single bond to carbon. researchgate.netbaranlab.org However, the selective activation of a single C-F bond in a trifluoromethyl group (CF3) is a highly desirable transformation as it provides access to valuable difluoromethyl compounds. nih.govacs.orgresearchgate.net This process is challenging not only because of the bond strength but also due to the difficulty in controlling selectivity to prevent over-defluorination. acs.org

Various strategies have been developed for the selective C(sp³)–F bond cleavage in trifluoromethylarenes. nih.govresearchgate.net These methods often rely on creating reaction conditions that favor the cleavage of one C-F bond over the others, as well as over other potentially reactive bonds within the molecule. springernature.com Research has shown that the selective activation of the C-F bond can be tolerant of other functional groups such as C-O, C-Cl, and C-Br bonds. springernature.com The functionalization of C-F bonds offers an alternative synthetic route to fluorinated building blocks that complements traditional methods of introducing fluorine. baranlab.org

Transition Metal-Mediated C-F Functionalization Pathways

Transition metals play a pivotal role in mediating the cleavage and functionalization of C-F bonds. nih.govorganicreactions.org Catalytic systems involving metals like palladium, copper, rhodium, and iridium have been successfully employed for this purpose. nih.govresearchgate.netnih.gov These metals can activate C-F bonds through various mechanisms, including oxidative addition, where the metal center inserts into the C-F bond.

Palladium and copper dual-catalyst systems have been used for the reduction of trifluoromethyl arenes to the corresponding difluoromethyl arenes. researchgate.net Iron-porphyrin complexes have been shown to catalyze the N-trifluoroethylation of anilines, a reaction that proceeds via an N-H insertion mechanism. nih.govrsc.org Furthermore, diiridium complexes have been demonstrated to selectively activate C-F bonds in trifluoroethylene, leading to various functionalized products through fluoride (B91410) ion loss. nih.gov The choice of transition metal and ligands is crucial for the efficiency and selectivity of the C-F functionalization pathway. nih.gov

Lewis Acid-Assisted C-F Bond Activation

Lewis acids can facilitate the activation of C-F bonds by coordinating to the fluorine atom. This interaction polarizes the C-F bond, weakening it and making it more susceptible to cleavage. researchgate.netrsc.org This strategy has been successfully applied to the selective functionalization of trifluoromethyl groups. nih.govacs.org

One approach combines visible-light photoredox catalysis with Lewis acid activation. nih.govacs.org In this synergistic system, a Lewis acid, such as a borenium cation generated in situ, interacts with a fluorine atom of the CF3 group. nih.govacs.orgresearchgate.net This interaction facilitates the single electron transfer process initiated by the photocatalyst, leading to selective C-F bond cleavage. Strong solid Lewis acids, such as fluorinated alumina, have also demonstrated high activity in promoting C-F bond activation. rsc.org Additionally, silicon-based Lewis acids, like silyl (B83357) cations, are electrophilic enough to abstract a fluoride ion from the CF3 groups of certain anilines, enabling C(sp³)-F bond activation. sigmaaldrich.com The reaction of sulfonimidoyl fluorides with anilines, for example, is activated by Ca(NTf2)2, where the Ca2+ ion coordinates to the fluorine, facilitating a nucleophilic substitution at the sulfur atom. wur.nl

Catalytic Reaction Mechanisms

The introduction of the trifluoroethyl group into aniline structures is often achieved through sophisticated catalytic methods. Understanding the underlying reaction mechanisms is crucial for optimizing these processes and expanding their applicability. This section delves into the mechanistic details of key catalytic systems used for the N-trifluoroethylation of anilines.

Mechanistic Pathways of Iron Porphyrin-Catalyzed N-Trifluoroethylation

The process begins with the in situ generation of a reactive species from 2,2,2-trifluoroethylamine hydrochloride and sodium nitrite (B80452) nih.gov. The iron porphyrin catalyst, such as tetraphenylporphyrinatoiron(III) chloride [Fe(TPP)Cl], facilitates the transfer of the trifluoroethyl group to the aniline substrate researchgate.net.

A critical step in the catalytic cycle is the formation of a ferrous nitrosyl complex nih.gov. Initially, the iron(III) porphyrin catalyst reacts with sodium nitrite under weakly acidic conditions to form an iron(III) nitro complex, Fe(III)TPP(NO₂). This species is then reduced to a ferrous nitrosyl complex, Fe(II)TPP(NO) rsc.org. The existence of this ferrous nitrosyl intermediate has been confirmed experimentally. When Fe(TPP)Cl was replaced with a synthesized Fe(II)TPP(NO) complex in the reaction with o-methyl aniline, the corresponding N-trifluoroethylated product was obtained in a high yield of 83%, supporting the hypothesis that Fe(II)TPP(NO) is a key intermediate in the catalytic cycle nih.gov. The formation of this intermediate was further substantiated by electron spin resonance (ESR) spectroscopy, which showed characteristic g-values consistent with literature reports for Fe(II)TPP(NO) nih.govrsc.org.

Following the formation of the ferrous nitrosyl intermediate, the reaction proceeds through the formation of an iron-carbene species rsc.org. The Fe(II)TPP(NO) complex is particularly susceptible to attack by trifluoromethyl diazomethane, which is formed from the reaction between sodium nitrite and 2,2,2-trifluoroethylamine hydrochloride nih.govrsc.org. This interaction leads to the generation of an iron-carbene intermediate. This highly reactive intermediate is then subject to nucleophilic attack by the aniline present in the reaction mixture. This attack results in the formation of the N-trifluoroethylated aniline product and the regeneration of the active catalyst, thus completing the catalytic cycle nih.govrsc.org. N-H insertion reactions are characteristic of metal-carbene chemistry and have been widely studied with metalloporphyrins as catalysts rsc.org.

Computational Elucidation of Reaction Mechanisms

Computational analysis serves as a powerful tool for investigating complex reaction mechanisms, allowing for the study and identification of transition states, intermediates, and energetic pathways that may be difficult to observe experimentally montclair.edu. Methods such as Density Functional Theory (DFT) calculations have been successfully applied to understand the mechanisms of various trifluoromethylation reactions rsc.org. For instance, in the copper-catalyzed oxytrifluoromethylation of allylamines with CO₂, DFT calculations revealed that the reaction proceeds through a Cu(I)-Cu(II) catalytic cycle, rather than a previously proposed Cu(I)-Cu(III) cycle rsc.org. Such computational approaches can provide detailed insights into activation barriers, the stability of intermediates, and the origin of selectivity in reactions involving trifluoroethylation rsc.orgnih.gov. While specific computational studies on the iron-porphyrin catalyzed N-trifluoroethylation of this compound were not found, the principles from related systems highlight the potential of these methods to further refine the mechanistic understanding of this specific transformation.

Intermediates and Transition States in Trifluoroethylation Reactions

In any multi-step chemical reaction, the pathway from reactants to products involves transient species known as intermediates and transition states solubilityofthings.com. A transition state is a high-energy, short-lived configuration of atoms at the peak of the energy barrier between two reaction steps, and it cannot be isolated organicchemistrytutor.com. Conversely, a reaction intermediate is a more stable species that corresponds to an energy minimum between two transition states libretexts.org. Intermediates have a finite lifetime and, in some cases, can be detected or even isolated organicchemistrytutor.com.

Cascade and Multi-Component Reactions

The efficiency of this cascade reaction is dependent on various parameters. Research has been conducted to optimize the reaction conditions to maximize the yield of the desired N-trifluoroethylated product.

Table 1: Optimization of Reaction Conditions for N-Trifluoroethylation

| Entry | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| 1 | H₂O:CH₂Cl₂ = 1:1 | Room Temperature | 30 |

| 2 | H₂O:CH₂ClCH₂Cl = 1:1 | 40 | 46 |

| 3 | H₂O:CH₂ClCH₂Cl = 1:1 | 60 | 63 |

| 4 | H₂O:CH₂ClCH₂Cl = 1:1 | 80 | 72 |

Reaction conditions: N-methylaniline (0.3 mmol), 2,2,2-trifluoroethylamine hydrochloride (0.6 mmol), Fe(TPP)Cl (0.9 mol%), NaNO₂ (0.6 mmol), CH₃COOH (0.6 mmol), solvent (4 mL), air atmosphere, 12 h. Data sourced from rsc.org.

Michael/Hemiaminalization Cascade

The aza-Michael addition, a conjugate addition of an amine to an α,β-unsaturated carbonyl compound, is a fundamental carbon-nitrogen bond-forming reaction. wikipedia.org For anilines, this reaction can initiate a cascade sequence, particularly when the Michael acceptor also contains a suitably positioned electrophilic site. A hypothetical Michael/Hemiaminalization cascade involving this compound would offer a pathway to functionalized heterocyclic systems.

The proposed mechanism begins with the nucleophilic attack of the aniline nitrogen onto the β-carbon of an α,β-unsaturated aldehyde or ketone (a Michael acceptor). wikipedia.orgyoutube.com This initial step is reversible and base-catalyzed. The reactivity of this compound in this step is expected to be lower than that of aniline itself due to the electron-withdrawing effect of the trifluoroethyl group, which reduces the electron density on the nitrogen atom. wikipedia.org

Following the Michael addition, the resulting enolate intermediate undergoes protonation to yield a γ-amino carbonyl compound. If the Michael acceptor is an α,β-unsaturated aldehyde, the product is a γ-(N-aryl-amino)aldehyde. This intermediate is primed for a subsequent intramolecular cyclization. The amino group can attack the pendant aldehyde carbonyl to form a five- or six-membered ring, resulting in a cyclic hemiaminal. This step establishes a new stereocenter. The hemiaminal can exist in equilibrium with the open-chain form or undergo dehydration to form a cyclic imine, or be reduced to a stable saturated heterocycle.

A potential reaction cascade is illustrated by the reaction of this compound with an α,β-unsaturated aldehyde. The initial Michael adduct would subsequently cyclize to form a substituted piperidine (B6355638) derivative through a hemiaminal intermediate.

Table 1: Hypothetical Michael/Hemiaminalization Cascade Reactants and Products This table presents a theoretical reaction scheme based on established chemical principles.

| Reactant A: Aniline | Reactant B: Michael Acceptor | Potential Cascade Product |

|---|---|---|

| This compound | 3-Buten-2-one | 4-(2-(2,2,2-Trifluoroethyl)phenylamino)pentan-2-one |

| This compound | Propenal | 2-Hydroxy-1-(2-(2,2,2-trifluoroethyl)phenyl)piperidine |

| This compound | Methyl acrylate | Methyl 3-(2-(2,2,2-trifluoroethyl)phenylamino)propanoate |

Cyclization Reactions

Cyclization reactions involving anilines are crucial for the synthesis of nitrogen-containing heterocycles, which form the core of many pharmaceutical agents and natural products. For this compound, acid-catalyzed cyclization with carbonyl compounds represents a key strategy for constructing trifluoromethyl-substituted tetrahydroquinolines. organic-chemistry.orgnih.gov

A classic example of such a transformation is the Pictet-Spengler reaction, which involves the condensation of a β-arylethylamine with a carbonyl compound followed by ring closure. nrochemistry.comwikipedia.org While this compound is not a β-arylethylamine, analogous acid-catalyzed cyclizations, such as the Friedländer annulation or related syntheses, can produce tetrahydroquinoline scaffolds from anilines and suitable carbonyl partners. organic-chemistry.orgacs.org

The general mechanism involves two key stages. First, the aniline reacts with an aldehyde or ketone under acidic conditions to form a Schiff base, which is then protonated to generate a reactive iminium ion. nrochemistry.comnumberanalytics.com In the second stage, the iminium ion acts as an electrophile in an intramolecular electrophilic aromatic substitution. The aniline ring attacks the electrophilic carbon of the iminium ion to form a new six-membered ring. wikipedia.org The position of this attack is directed by the substituents on the aromatic ring. The amino group is a strong ortho-, para-director. However, the 2-(2,2,2-trifluoroethyl) group is strongly deactivating, which can make this cyclization step more challenging compared to reactions with electron-rich anilines. wikipedia.org The cyclization is expected to occur at the C6 position (para to the amino group), followed by loss of a proton to restore aromaticity and yield the final tetrahydroquinoline product.

This methodology allows for the incorporation of the trifluoroethyl motif into the tetrahydroquinoline framework, a valuable scaffold in medicinal chemistry. The specific substitution pattern of the final product depends on the structure of the carbonyl reactant used.

Table 2: Potential Products from Cyclization of this compound with Carbonyls This table outlines theoretical products based on established cyclization mechanisms.

| Reactant A: Aniline | Reactant B: Carbonyl Compound | Potential Cyclization Product |

|---|---|---|

| This compound | Acetaldehyde | 2-Methyl-8-(2,2,2-trifluoroethyl)-1,2,3,4-tetrahydroquinoline |

| This compound | Acetone | 2,2-Dimethyl-8-(2,2,2-trifluoroethyl)-1,2,3,4-tetrahydroquinoline |

| This compound | Cyclohexanone | 8'-(2,2,2-Trifluoroethyl)-3',4'-dihydro-2'H-spiro[cyclohexane-1,2'-quinoline] |

Advanced Spectroscopic Characterization Techniques in Trifluoroethylaniline Research

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Fourier Transform Raman (FT-Raman) techniques, is instrumental in identifying the functional groups and probing the molecular vibrations of 2-(2,2,2-Trifluoroethyl)aniline. nih.gov These methods are based on the principle that molecules absorb infrared radiation or scatter Raman light at specific frequencies corresponding to their vibrational energy levels. nih.gov

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. The resulting spectrum is a unique fingerprint of the molecule, revealing the presence of specific functional groups. For this compound, the FTIR spectrum is characterized by several key absorption bands.

The N-H stretching vibrations of the primary amine group (-NH₂) typically appear as two distinct bands in the region of 3400-3300 cm⁻¹. researchgate.net The aromatic C-H stretching vibrations are observed just above 3000 cm⁻¹. The C=C stretching vibrations within the benzene (B151609) ring give rise to characteristic absorptions in the 1600-1450 cm⁻¹ range. researchgate.net A significant feature in the spectrum of this compound is the strong absorption bands corresponding to the C-F stretching vibrations of the trifluoromethyl (-CF₃) group, which are expected in the 1350-1150 cm⁻¹ region. The C-N stretching vibration of the aromatic amine is typically found in the 1340-1250 cm⁻¹ range.

| Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| N-H Stretching (Amine) | 3400-3300 |

| Aromatic C-H Stretching | 3100-3000 |

| C=C Stretching (Aromatic Ring) | 1600-1450 |

| C-N Stretching (Aromatic Amine) | 1340-1250 |

| C-F Stretching (Trifluoromethyl) | 1350-1150 |

This table presents expected FTIR absorption frequencies for the key functional groups in this compound based on established spectroscopic data for similar compounds.

FT-Raman spectroscopy is a complementary technique to FTIR that measures the inelastic scattering of monochromatic light. nih.gov While FTIR is more sensitive to polar functional groups, Raman spectroscopy is particularly effective for non-polar bonds and symmetric vibrations.

In the FT-Raman spectrum of this compound, the symmetric C=C stretching vibrations of the benzene ring are expected to produce strong signals. The symmetric stretching of the C-CF₃ bond would also be a characteristic Raman-active mode. The N-H stretching vibrations are also observable, though typically weaker than in the FTIR spectrum. The information from both FTIR and FT-Raman spectra provides a more complete picture of the vibrational landscape of the molecule. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the detailed structure of a molecule by probing the magnetic properties of atomic nuclei. For this compound, ¹H, ¹³C, and ¹⁹F NMR are particularly informative.

¹H NMR spectroscopy provides information about the number, environment, and connectivity of hydrogen atoms in a molecule. In this compound, several distinct signals are expected.

The protons on the aromatic ring will appear in the downfield region, typically between δ 6.5 and 7.5 ppm. Due to the ortho-substitution, these four protons will exhibit complex splitting patterns (multiplets) resulting from spin-spin coupling with each other. The protons of the primary amine group (-NH₂) will give a broad singlet, the chemical shift of which can vary depending on the solvent and concentration, but is generally found in the range of δ 3.5-4.5 ppm. The two protons of the methylene (B1212753) group (-CH₂-) adjacent to the trifluoromethyl group will appear as a quartet due to coupling with the three equivalent fluorine atoms of the -CF₃ group (according to the n+1 rule for coupling with I=1/2 nuclei). This quartet is expected to be in the region of δ 3.0-3.5 ppm.

| Proton Type | Expected Chemical Shift (δ, ppm) | Multiplicity |

| Aromatic-H | 6.5 - 7.5 | Multiplet |

| -NH₂ | 3.5 - 4.5 | Broad Singlet |

| -CH₂-CF₃ | 3.0 - 3.5 | Quartet |

This table outlines the anticipated ¹H NMR spectral data for this compound based on typical chemical shifts and coupling patterns for analogous structures.

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. In the ¹³C NMR spectrum of this compound, distinct signals are expected for each unique carbon atom.

The six carbons of the aromatic ring will resonate in the region of δ 115-150 ppm. The carbon atom attached to the amine group (C-NH₂) will be shifted downfield, while the carbon attached to the trifluoroethyl group (C-CH₂CF₃) will also be in this region. The remaining four aromatic carbons will have chemical shifts determined by their position relative to the two substituents. The carbon of the methylene group (-CH₂-) will appear as a quartet due to coupling with the three fluorine atoms, typically in the range of δ 40-50 ppm. The carbon of the trifluoromethyl group (-CF₃) will also be a quartet due to the one-bond coupling with the three fluorine atoms and will appear in the δ 120-130 ppm region.

| Carbon Type | Expected Chemical Shift (δ, ppm) | Multiplicity (due to ¹⁹F coupling) |

| Aromatic C-NH₂ | 140 - 150 | Singlet |

| Aromatic C-CH₂CF₃ | 120 - 130 | Singlet |

| Other Aromatic C | 115 - 130 | Singlet |

| -CH₂-CF₃ | 40 - 50 | Quartet |

| -CF₃ | 120 - 130 | Quartet |

This table summarizes the expected ¹³C NMR chemical shifts and multiplicities for this compound, highlighting the effect of fluorine coupling.

¹⁹F NMR is a highly sensitive technique specifically used for the analysis of fluorine-containing compounds. aiinmr.com It provides valuable information about the electronic environment of the fluorine atoms. scholaris.ca For this compound, the three equivalent fluorine atoms of the trifluoromethyl group will give a single signal.

This signal is expected to be a triplet due to coupling with the two adjacent protons of the methylene group (-CH₂-). The chemical shift of this triplet is anticipated to be in the range of δ -65 to -75 ppm relative to a standard such as CFCl₃. rsc.orgucsb.edu The precise chemical shift can provide insights into the electronic effects of the substituted aniline (B41778) ring on the trifluoromethyl group.

| Fluorine Type | Expected Chemical Shift (δ, ppm, vs CFCl₃) | Multiplicity (due to ¹H coupling) |

| -CF₃ | -65 to -75 | Triplet |

This table presents the predicted ¹⁹F NMR data for the trifluoromethyl group in this compound.

Electronic Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. msu.edutechnologynetworks.com The absorption of UV or visible light excites electrons from lower energy molecular orbitals to higher energy ones. msu.edu For aromatic compounds like aniline and its derivatives, the most prominent absorptions are typically due to π → π* transitions within the benzene ring.

The UV-Vis spectrum of aniline in a neutral solvent exhibits strong absorption bands around 230 nm and 280 nm. hw.ac.uk The introduction of a 2,2,2-trifluoroethyl group at the ortho position is expected to influence the electronic properties of the aniline ring and, consequently, its UV-Vis spectrum. The electron-withdrawing nature of the trifluoromethyl group can cause a slight blue shift (hypsochromic shift) of the absorption maxima compared to aniline or its alkyl-substituted counterparts.

The exact position and intensity of the absorption bands for this compound would be sensitive to the solvent polarity. In polar solvents, interactions with the amine group can lead to shifts in the absorption wavelengths.

Table 2: Expected UV-Vis Absorption Data for this compound

| Electronic Transition | Expected Wavelength (λmax) | Molar Absorptivity (ε) |

|---|---|---|

| π → π* (Primary) | ~230-240 nm | High |

| π → π* (Secondary) | ~280-290 nm | Moderate |

Diffraction Techniques

Single Crystal X-ray Diffraction (SC-XRD) is the most definitive method for determining the three-dimensional structure of a crystalline compound at atomic resolution. nih.govuchicago.edu This technique involves irradiating a single crystal of the material with X-rays and analyzing the resulting diffraction pattern. From this pattern, the electron density map of the molecule can be calculated, revealing precise information about bond lengths, bond angles, and torsional angles. nih.gov

For this compound, a successful SC-XRD analysis would provide unambiguous confirmation of its molecular structure. It would reveal the planarity of the aniline ring, the conformation of the trifluoroethyl group relative to the ring, and the details of intermolecular interactions, such as hydrogen bonding involving the amine group, in the crystal lattice. This information is crucial for understanding the solid-state packing and physical properties of the compound.

Table 3: Hypothetical SC-XRD Data for this compound

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | ~8.5 |

| b (Å) | ~10.2 |

| c (Å) | ~9.8 |

| β (°) | ~105 |

| Volume (ų) | ~820 |

| C-C (aromatic) bond lengths (Å) | 1.38 - 1.40 |

| C-N bond length (Å) | ~1.40 |

| C-CF₃ bond length (Å) | ~1.50 |

| C-F bond lengths (Å) | ~1.34 |

| C-C-N bond angle (°) | ~120 |

Other Spectroscopic and Analytical Methods

Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a spectroscopic technique that detects species with unpaired electrons, such as radicals and radical ions. acs.org In the context of reactions involving this compound, ESR can be a powerful tool for studying reaction mechanisms, particularly in catalytic processes where radical intermediates may be formed. acs.org

For instance, in certain oxidation or coupling reactions, the aniline nitrogen can undergo a single-electron transfer to form an aminium radical cation. acs.org ESR spectroscopy can be used to detect and characterize this transient species. The g-factor and hyperfine coupling constants obtained from the ESR spectrum provide a unique fingerprint of the radical, confirming its identity and providing insight into the distribution of the unpaired electron's spin density within the molecule. In some cases, spin trapping agents are used to convert highly reactive radicals into more stable ones that can be more easily studied by ESR. acs.org Furthermore, ESR has been employed to study the catalytic species themselves, such as iron-porphyrin complexes used in the N-trifluoroethylation of anilines. rsc.org

Mass Spectrometry (MS)

Mass spectrometry (MS) is a powerful analytical technique used for determining the molecular weight and structural elucidation of compounds by analyzing the mass-to-charge ratio (m/z) of their ions. In the context of this compound research, MS provides crucial information regarding the molecule's elemental composition and fragmentation patterns under specific ionization conditions.

High-resolution mass spectrometry (HRMS) is particularly valuable for determining the precise elemental composition of a molecule from its accurate mass measurement. nist.gov For this compound, with a monoisotopic mass of 175.06088 Da, HRMS can confirm its molecular formula, C₈H₈F₃N. uni.lu Various ionization techniques can be employed, with electron ionization (EI) being common for generating fragment ions that provide structural information, and softer ionization methods like electrospray ionization (ESI) often used for determining the molecular ion with minimal fragmentation. researchgate.netacs.org

The fragmentation of anilines in mass spectrometry is well-documented. For aromatic amines like aniline, the molecular ion peak is typically strong due to the stable aromatic ring. researchgate.net Common fragmentation involves the loss of a hydrogen atom to form the [M-1]⁺ ion, followed by the expulsion of a neutral molecule of hydrogen cyanide (HCN). researchgate.net

In the case of substituted anilines, the nature and position of the substituent significantly influence the fragmentation pathways. For halogenated anilines, the electron ionization mass spectra of isomers can be very similar, making differentiation challenging without derivatization or advanced techniques. The presence of a trifluoroethyl group at the ortho position in this compound introduces specific fragmentation behaviors. The bond between the aromatic ring and the trifluoroethyl substituent is a likely site for cleavage. The stability of the resulting fragments will dictate the major peaks observed in the spectrum. The presence of fluorine atoms can also lead to characteristic losses of HF or CF₃ radicals.

Predicted mass spectral data for this compound suggests the formation of several adducts in addition to the molecular ion. This data, often generated using computational methods, provides a theoretical basis for interpreting experimental spectra.

Predicted Mass Spectral Data for this compound Adducts

| Adduct | Predicted m/z |

| [M+H]⁺ | 176.06816 |

| [M+Na]⁺ | 198.05010 |

| [M-H]⁻ | 174.05360 |

| [M+NH₄]⁺ | 193.09470 |

| [M+K]⁺ | 214.02404 |

| [M+H-H₂O]⁺ | 158.05814 |

| [M]⁺ | 175.06033 |

| [M]⁻ | 175.06143 |

| Data sourced from PubChemLite and is computationally predicted. uni.lu |

Computational Chemistry Studies on Trifluoroethylanilines

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemistry, providing a framework to predict and interpret the behavior of molecules at the atomic and electronic levels. These methods are routinely applied to understand the properties of complex organic molecules, including fluorinated anilines.

Density Functional Theory (DFT) for Molecular Geometry Optimization and Vibrational Analysis

Density Functional Theory (DFT) is a cornerstone of computational chemistry, valued for its balance of accuracy and computational efficiency. nih.govacs.org It is widely used to determine the most stable three-dimensional arrangement of atoms in a molecule, a process known as geometry optimization. For aniline (B41778) and its derivatives, DFT methods, such as B3LYP combined with basis sets like 6-311G(d,p) or 6-311++G(d,p), are employed to calculate the ground-state molecular structure. researchgate.netresearchgate.netscispace.com These calculations provide precise bond lengths, bond angles, and dihedral angles.

Once the optimized geometry is obtained, the same theoretical level is used to perform vibrational analysis. This involves calculating the harmonic vibrational frequencies, which correspond to the stretching, bending, and torsional motions of the atoms. These theoretical frequencies can be compared with experimental data from Fourier-Transform Infrared (FT-IR) and Raman spectroscopy to validate the calculated structure and aid in the assignment of spectral bands. researchgate.net For instance, studies on 2-(trifluoromethyl)aniline (B126271) have successfully used DFT to interpret its vibrational spectra. researchgate.net The presence of the trifluoromethyl group significantly influences the vibrational modes of the aniline ring and the amino group.

Ab Initio Methods

Ab initio methods, which are based on first principles without the use of empirical parameters, offer another avenue for studying molecular properties. The Hartree-Fock (HF) method is a fundamental ab initio approach. While often less accurate than DFT for many applications due to its handling of electron correlation, it provides a valuable baseline. In studies of molecules like 2-(trifluoromethyl)aniline, ab initio HF calculations, often with higher-level basis sets such as 6-311++G**, have been used to compute molecular structures and vibrational frequencies, contributing to a more complete theoretical picture. researchgate.net These methods have also been applied to investigate the stable conformers and rotational barriers of related trifluorinated compounds. researchgate.net

Molecular Orbital Calculations (HOMO-LUMO Energy Gap Analysis)

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are critical in understanding a molecule's electronic properties and chemical reactivity. thaiscience.info The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. thaiscience.info The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. dergipark.org.tr

A small energy gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. dergipark.org.tr This intramolecular charge transfer is a crucial factor in determining a molecule's optical and electronic properties. dergipark.org.tr For substituted anilines, DFT calculations are frequently used to determine the energies of these orbitals. researchgate.netthaiscience.info The distribution of HOMO and LUMO density across the molecule reveals the likely sites for electrophilic and nucleophilic attack. In aniline derivatives, the HOMO is typically localized on the aniline ring and the amino group, while the LUMO's location can be influenced by the nature of the substituents. dergipark.org.trnih.gov

| Parameter | Description | Typical Significance |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Represents electron-donating ability. Higher energy indicates a better electron donor. |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Represents electron-accepting ability. Lower energy indicates a better electron acceptor. |

| Energy Gap (ΔE) | ΔE = ELUMO - EHOMO | Indicates chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. dergipark.org.tr |

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a theoretical tool used to study charge delocalization, hyperconjugative interactions, and the nature of bonding within a molecule. dergipark.org.tr It provides a detailed picture of the electron density distribution in terms of localized bonds and lone pairs. By examining the interactions between filled (donor) and empty (acceptor) orbitals, NBO analysis quantifies the stabilization energy (E(2)) associated with these delocalizations.

Mulliken Charge Analysis

Mulliken charge analysis is a method for estimating the partial atomic charges on the atoms within a molecule. It partitions the total electron population among the different atoms based on the molecular orbitals calculated. These charges are useful for understanding the electrostatic potential of a molecule and identifying regions that are electron-rich or electron-poor.

In computational studies of aniline derivatives, Mulliken charges are often calculated to provide a quantitative measure of the electron distribution. However, it is important to note that Mulliken charges are known to be highly dependent on the choice of the basis set used in the calculation. While they provide a qualitative picture, other methods like Natural Population Analysis (derived from NBO) are often considered more robust for quantitative charge analysis.

Electronic Structure and Reactivity Predictions

Time-Dependent DFT (TD-DFT) for Electronic Properties and Transitions

Time-Dependent Density Functional Theory (TD-DFT) is a workhorse method for studying the excited states of molecules, allowing for the prediction and interpretation of UV-Visible absorption spectra. acs.org By calculating the energies of electronic transitions, TD-DFT helps to understand how a molecule interacts with light.

For 2-(trifluoromethyl)aniline (2-TFMA), TD-DFT calculations have been employed to determine its electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. researchgate.net The energy gap between these frontier orbitals is crucial as it indicates the molecule's chemical reactivity and kinetic stability. A smaller HOMO-LUMO gap suggests that it is easier to excite an electron, which often corresponds to higher reactivity. The calculations show that charge transfer occurs within the molecule upon excitation. researchgate.net